molecular formula C20H25N3O2 B5001223 1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine

Katalognummer B5001223
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: CQSFXQLDZKEZBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine, also known as ML277, is a small molecule inhibitor that has shown promising results in the treatment of various diseases.

Wirkmechanismus

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine selectively binds to and inhibits the activity of Kir7.1, which leads to a decrease in potassium ion efflux and an increase in intracellular potassium concentration. This, in turn, leads to a decrease in membrane potential and a decrease in calcium ion influx, which results in reduced cell excitability and improved cellular function.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to improve insulin sensitivity, reduce blood pressure, and increase airway surface liquid volume in cystic fibrosis patients. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for Kir7.1. However, this compound has some limitations, including its relatively low potency and the lack of a crystal structure of the Kir7.1-1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine complex.

Zukünftige Richtungen

There are several future directions for research on 1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine. One area of interest is the development of more potent and selective inhibitors of Kir7.1. Another area of research is the investigation of the role of Kir7.1 in other physiological processes and diseases. Additionally, the development of animal models that accurately mimic human disease states will be important for testing the efficacy of this compound in vivo. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and lead to the development of new treatment options for various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its selective inhibition of Kir7.1 has been shown to have a number of biochemical and physiological effects, and its synthesis has been optimized for large-scale production. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of new treatment options for a variety of diseases.

Synthesemethoden

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of 2-(2-methylphenoxy)nicotinic acid with piperidine to form the intermediate compound, followed by acetylation and reduction to produce the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of Kir7.1, a potassium channel that plays a critical role in the regulation of various physiological processes. This compound has been found to be effective in treating diseases such as hypertension, diabetes, and cystic fibrosis, which are associated with abnormal Kir7.1 activity.

Eigenschaften

IUPAC Name

1-[4-[[2-(2-methylphenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-6-3-4-8-19(15)25-20-17(7-5-11-21-20)14-22-18-9-12-23(13-10-18)16(2)24/h3-8,11,18,22H,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFXQLDZKEZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.